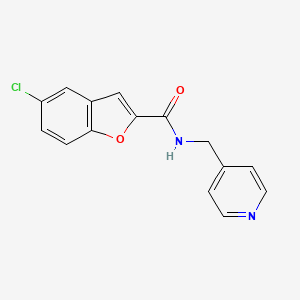![molecular formula C18H29NO B6647113 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of research chemicals known as novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. AH-7921 has been the subject of extensive research in the scientific community, and its potential applications and limitations have been explored in several studies.
Mecanismo De Acción
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol acts as a mu-opioid receptor agonist, which activates the receptor and produces analgesic effects. It also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a rapid onset of action and a relatively short duration of action, which may make it useful for acute pain management.
Biochemical and Physiological Effects:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models of pain, but also has a narrower therapeutic window, making it potentially more dangerous. 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has also been shown to produce less tolerance and physical dependence compared to other opioids, which may make it a safer alternative for chronic pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. However, it also has several limitations, including its narrow therapeutic window, potential for abuse, and lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol, including:
1. Further exploration of its analgesic effects and potential as a therapeutic agent for acute and chronic pain management.
2. Investigation of its antidepressant effects and potential as a treatment for depression.
3. Development of safer and more effective derivatives of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol with improved pharmacological properties.
4. Evaluation of its potential for abuse and development of strategies to minimize its misuse.
5. Long-term safety studies to evaluate its potential for adverse effects and toxicity.
Conclusion:
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol is a synthetic opioid analgesic drug that has been extensively studied in the scientific community. Its potent analgesic effects and potential therapeutic applications have been explored in several studies. However, its narrow therapeutic window and potential for abuse make it a potentially dangerous drug. Further research is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 4-(4-methylcyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a reducing agent to form the final product, 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol.
Aplicaciones Científicas De Investigación
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has been used extensively in scientific research to study its analgesic effects and potential as a therapeutic agent. Studies have shown that 4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. It has also been shown to have a lower affinity for the delta and kappa opioid receptors, which may contribute to its reduced side effects compared to other opioids.
Propiedades
IUPAC Name |
4-[2-[2-(4-methylcyclohexyl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14-3-5-16(6-4-14)11-12-19-15(2)13-17-7-9-18(20)10-8-17/h7-10,14-16,19-20H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMKVKHKHNYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCNC(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
